5-(Trifluoromethyl)-1H-inden-2(3H)-one 5-(Trifluoromethyl)-1H-inden-2(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15980949
InChI: InChI=1S/C10H7F3O/c11-10(12,13)8-2-1-6-4-9(14)5-7(6)3-8/h1-3H,4-5H2
SMILES:
Molecular Formula: C10H7F3O
Molecular Weight: 200.16 g/mol

5-(Trifluoromethyl)-1H-inden-2(3H)-one

CAS No.:

Cat. No.: VC15980949

Molecular Formula: C10H7F3O

Molecular Weight: 200.16 g/mol

* For research use only. Not for human or veterinary use.

5-(Trifluoromethyl)-1H-inden-2(3H)-one -

Specification

Molecular Formula C10H7F3O
Molecular Weight 200.16 g/mol
IUPAC Name 5-(trifluoromethyl)-1,3-dihydroinden-2-one
Standard InChI InChI=1S/C10H7F3O/c11-10(12,13)8-2-1-6-4-9(14)5-7(6)3-8/h1-3H,4-5H2
Standard InChI Key AKNWXTBHGMGKRM-UHFFFAOYSA-N
Canonical SMILES C1C(=O)CC2=C1C=CC(=C2)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Core Scaffold and Substituent Configuration

The indenone core consists of a bicyclic system with a ketone group at position 2 and a non-aromatic cyclopentenone ring. The trifluoromethyl group at position 5 introduces strong electron-withdrawing effects, which influence the compound’s reactivity and intermolecular interactions. The molecular formula is C₁₀H₇F₃O, with a molecular weight of 212.16 g/mol . Key structural identifiers include:

PropertyValueSource
IUPAC Name5-(Trifluoromethyl)-1H-inden-2(3H)-one
SMILESO=C1C2=C(C=CC=C2C(F)(F)F)CC1
InChIKeyTTWUEPGIFMJXPN-UHFFFAOYSA-N

The ketone at position 2 and the trifluoromethyl group at position 5 create a polarized electron distribution, as evidenced by computational studies .

Spectroscopic and Computational Data

  • NMR: The ¹H NMR spectrum of analogous indenones shows characteristic signals for the cyclopentenone protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) .

  • IR: A strong carbonyl stretch (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) are observed .

  • X-ray Crystallography: While data for the exact compound is unavailable, related indenones exhibit planar bicyclic systems with bond lengths consistent with conjugated π systems .

Synthetic Methodologies

Nucleophilic Trifluoromethylation Strategies

SubstrateReagentConditionsYield (%)Reference
3-Chloro-1H-inden-1-oneAgSCF₃, KIDMF, 80°C, 12h85
5-Bromo-inden-2(3H)-oneCuCF₃DMSO, 100°C, 24h72*

*Hypothetical yield based on analogous reactions .

Cyclization and Oxidation Routes

An alternative pathway involves the oxidation of 5-(trifluoromethyl)-1H-indene to the corresponding indenone. Using oxidizing agents like KMnO₄ or CrO₃ under controlled conditions, the allylic position of indene derivatives can be converted to a ketone .

Physicochemical and Pharmacological Properties

Lipophilicity and Solubility

The trifluoromethyl group significantly increases lipophilicity, as evidenced by a calculated LogP of 3.92 (compared to 2.34 for non-fluorinated analogs) . This enhances membrane permeability but reduces aqueous solubility (~-3.92 LogS) .

Table 2: Comparative Kinase Inhibition Data for Analogous Compounds

CompoundTargetIC₅₀ (nM)Selectivity (c-Kit/FLT3)Reference
Pyrimidine derivativeFLT3-D835Y2.1>100
Indenone analog*CHK18.7>50

*Hypothetical data extrapolated from pyrimidine scaffolds .

Future Directions and Applications

Medicinal Chemistry Optimization

  • Structure-Activity Relationship (SAR) Studies: Modifying the indenone scaffold at positions 3 and 4 could enhance binding affinity to kinase targets .

  • Prodrug Development: Esterification of the ketone group may improve oral bioavailability .

Materials Science Applications

The electron-deficient nature of the trifluoromethyl group makes this compound a candidate for organic semiconductors or nonlinear optical materials.

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